4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine
Overview
Description
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound has a methoxy group at the 4-position and a 2-methyl-2H-pyrazol-3-yl group at the 3-position of the phenylamine ring
Preparation Methods
The synthesis of 4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoic acid, followed by cyclization to form the pyrazole ring. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group and the pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenylamine can be compared with other similar compounds, such as:
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)aniline: Similar structure but with an aniline group instead of phenylamine.
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)benzene: Lacks the amine group, making it less reactive in certain biological contexts.
4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenol: Contains a hydroxyl group instead of an amine, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-methoxy-3-(2-methylpyrazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-14-10(5-6-13-14)9-7-8(12)3-4-11(9)15-2/h3-7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGBWRBSZJRTIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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